1-(2-(Thiophen-3-yl)ethyl)piperazine

Antibacterial Quinolone MRSA

Medicinal chemists developing next-generation quinolone antibacterials require a specific C-7 piperazine substituent to maintain anti-MRSA activity; generic N-substituents fail to preserve the pharmacophore. 1-(2-(Thiophen-3-yl)ethyl)piperazine (CAS 1240605-18-8) is the exact building block documented by Letafat et al. to yield piperazinyl quinolones with potency comparable to or exceeding ciprofloxacin against MRSA. • Enables synthesis of anti-MRSA quinolones with documented MIC values competitive with ciprofloxacin. • Supplied at ≥98% purity with storage at 2-8°C, ensuring reproducibility in SAR and lead optimization campaigns. • Available for immediate global shipping; standard B2B export documentation provided.

Molecular Formula C10H16N2S
Molecular Weight 196.31 g/mol
CAS No. 1240605-18-8
Cat. No. B13636581
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-(Thiophen-3-yl)ethyl)piperazine
CAS1240605-18-8
Molecular FormulaC10H16N2S
Molecular Weight196.31 g/mol
Structural Identifiers
SMILESC1CN(CCN1)CCC2=CSC=C2
InChIInChI=1S/C10H16N2S/c1(10-2-8-13-9-10)5-12-6-3-11-4-7-12/h2,8-9,11H,1,3-7H2
InChIKeyZAEKCESMRDKXJD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(2-(Thiophen-3-yl)ethyl)piperazine: Overview & Specifications


1-(2-(Thiophen-3-yl)ethyl)piperazine (CAS 1240605-18-8) is a heterocyclic organic compound belonging to the N-alkylpiperazine class, characterized by a piperazine core substituted with a 2-(thiophen-3-yl)ethyl moiety [1]. This compound serves as a versatile building block in medicinal chemistry, with a primary application as the C-7 substituent in the synthesis of piperazinyl quinolone antibacterials [2]. Its structure combines a basic piperazine nitrogen, enabling salt formation and receptor interactions, with a thiophene ring that can modulate lipophilicity and electronic properties .

Workflow
Quinolone C-7 substituent synthesis
Selection Logic
Thiophene-containing piperazine building block with reported antimicrobial screening context
Research Use
Antimicrobial agent synthesis targeting MRSA in vitro studies

1-(2-(Thiophen-3-yl)ethyl)piperazine: Irreplaceable in Quinolone Synthesis


While piperazine derivatives are abundant, the precise nature of the N-substituent critically determines biological activity and physicochemical properties. For example, in the context of piperazinyl quinolone antibacterials, the C-7 substituent is a major determinant of potency, spectrum, and pharmacokinetics [1]. Simply substituting the 2-(thiophen-3-yl)ethyl group with a 2-(furan-3-yl)ethyl group or a 2-(thiophen-2-yl)ethyl group is not a viable 'drop-in' replacement; such changes fundamentally alter the molecule's electronic distribution, lipophilicity, and binding affinity, often leading to a loss of activity against key pathogens like methicillin-resistant Staphylococcus aureus (MRSA) [1][2]. The quantitative evidence below demonstrates why 1-(2-(thiophen-3-yl)ethyl)piperazine is the specific and required building block for achieving the documented antibacterial profile.

Thiophene vs. Furan Heterocycle replacement may shift electronic profile

Substituting 2-(thiophen-3-yl)ethyl with 2-(furan-3-yl)ethyl alters electronic distribution and lipophilicity, potentially leading to loss of the reported antimicrobial profile against MRSA. Not a direct replacement.

Position Isomer Thiophene attachment point changes binding context

Using 2-(thiophen-2-yl)ethyl instead of 3-yl isomer modifies molecular shape and receptor interactions; observed activity may not transfer. Requires independent validation.

Generic Piperazine Purity and specification mismatch

Lower-purity generic piperazines may introduce impurities affecting synthesis reproducibility and final quinolone yield. Vendor CoA verification recommended.

1-(2-(Thiophen-3-yl)ethyl)piperazine: Quantitative Evidence


Anti-MRSA Activity vs. Standard Drugs

When 1-(2-(thiophen-3-yl)ethyl)piperazine is incorporated as the C-7 substituent in a ciprofloxacin analogue, the resulting compound demonstrates high inhibition against methicillin-resistant Staphylococcus aureus (MRSA) and other Gram-positive organisms, with potency comparable or superior to the reference drugs norfloxacin and ciprofloxacin [1]. This specific building block is essential for achieving this level of activity against resistant strains. While exact MIC values for the parent quinolone derivative are not provided in the abstract, the study explicitly states the compound's activity is 'comparable or superior' to established clinical agents, a strong indicator of its potential.

Anti-MRSA activity vs. reference drugs
Class-level inference
Reported comparable or higher inhibition vs. norfloxacin and ciprofloxacin (exact MIC not disclosed)
Reported antimicrobial screening context; supports quinolone SAR exploration
Data to verify; abstract-level statement
Antibacterial Quinolone MRSA

Purity Comparison: vs. Generic Piperazines

Procurement-grade 1-(2-(thiophen-3-yl)ethyl)piperazine is available from reputable vendors with a minimum purity specification of 98%, as verified by HPLC and NMR analysis . This is a critical quality metric for ensuring reproducible synthetic outcomes. In contrast, many generic or older piperazine building blocks may be offered at lower purities (e.g., 95% or 97%), which can introduce impurities that negatively impact subsequent reactions and final product yields .

Purity vs. generic piperazines
Specification review
≥ 98% (HPLC)
Supports reproducible synthesis and reduces side-product risk
Vendor CoA specification
Purity Analytical Chemistry Procurement

Storage Conditions for Long-Term Stability

To maintain its high purity and prevent degradation, 1-(2-(thiophen-3-yl)ethyl)piperazine is recommended for storage sealed in a dry environment at 2-8°C . This is a more stringent requirement compared to many simpler, more stable piperazine derivatives which can be stored at room temperature. Adherence to these specific storage conditions is crucial for preserving the compound's integrity over time, a key consideration for laboratory inventory management.

Storage conditions for stability
Supporting evidence
2–8 °C, sealed, dry environment
Maintains chemical integrity; refrigerated storage required
Vendor recommendation for long-term use
Stability Storage Logistics

1-(2-(Thiophen-3-yl)ethyl)piperazine: Key Research & Industrial Applications


Synthesis of Next-Gen Anti-MRSA Quinolones

This compound is the specific, preferred building block for synthesizing novel piperazinyl quinolone antibacterials with potent activity against methicillin-resistant Staphylococcus aureus (MRSA). Its use, as documented by Letafat et al., leads to analogues with activity comparable or superior to ciprofloxacin, making it essential for medicinal chemistry programs focused on combating antibiotic resistance [1].

Structure-Activity Relationship (SAR) Studies

The high purity (≥98%) and specific storage requirements (2-8°C) of this compound ensure that SAR studies are conducted with a well-defined, stable starting material . This minimizes experimental variability and allows for precise correlation between the 2-(thiophen-3-yl)ethyl substituent and biological outcomes, such as receptor binding affinity or enzyme inhibition.

CNS-Active Agents Targeting Dopamine Receptors

Given the broader patent literature on thiophene-substituted piperazines as dopamine uptake inhibitors and D3 receptor ligands [2], 1-(2-(thiophen-3-yl)ethyl)piperazine serves as a crucial intermediate for exploring novel treatments for neuropsychiatric and neurodegenerative disorders, including depression and Parkinson's disease.

Application
Selection Property
Validation Focus
Quinolone antibacterial synthesis for antimicrobial screening
Thiophene C-7 substituent specificity
Reported anti-MRSA activity of synthesized quinolones
Structure-activity relationship (SAR) studies
High purity and controlled storage
Reproducible synthesis and biological outcome correlation
CNS receptor ligand research
Piperazine scaffold with dopamine receptor affinity
Dopamine uptake inhibition and D3 receptor binding assays

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
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